Ethyl propanoyl(propanoyloxy)carbamate
Description
Ethyl propanoyl(propanoyloxy)carbamate is a carbamate derivative featuring two propanoyloxy groups and an ethyl carbamate moiety. Carbamates are known for their versatility, often serving as enzyme inhibitors, prodrugs, or haptens in immunoassays . The presence of ester and carbamate groups in this compound implies hydrolytic sensitivity and reactivity toward nucleophiles, which may influence its stability and biological activity.
Properties
CAS No. |
112929-70-1 |
|---|---|
Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
[ethoxycarbonyl(propanoyl)amino] propanoate |
InChI |
InChI=1S/C9H15NO5/c1-4-7(11)10(9(13)14-6-3)15-8(12)5-2/h4-6H2,1-3H3 |
InChI Key |
RNHWLQNCCOWFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C(=O)OCC)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl propanoyl(propanoyloxy)carbamate typically involves the reaction of ethyl chloroformate with propanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with propanoyl chloride to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as pyridine can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl propanoyl(propanoyloxy)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propanoic acid and ethyl carbamate.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Hydrolysis: Propanoic acid and ethyl carbamate.
Reduction: Corresponding alcohol.
Substitution: Ureas.
Scientific Research Applications
Ethyl propanoyl(propanoyloxy)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a protective group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl propanoyl(propanoyloxy)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protective group in organic synthesis. The compound can also undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The molecular targets and pathways involved include the formation of carbamate bonds with nucleophilic amines.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl propanoyl(propanoyloxy)carbamate with key analogs from the evidence:
Reactivity and Stability
- Hydrolytic Sensitivity: this compound’s ester groups may render it prone to hydrolysis under acidic/basic conditions, similar to 3-carbamoyloxy-2-phenylpropanoic acid, which requires careful handling in analytical workflows .
- Electrophilic Substitution: The chloro-propanoyl group in the phenothiazine derivative suggests reactivity toward nucleophiles, contrasting with the aliphatic propanoyl groups in the target compound.
- Catalytic Synthesis : Palladium/copper-catalyzed methods (e.g., Suzuki coupling) are viable for aryl carboxamides , though the target compound’s aliphatic structure may require alternative approaches like esterification.
Stability and Functional Group Impact
- Fluorinated Analogs: Propanoyl fluorides in demonstrate enhanced stability due to fluorine’s electronegativity, contrasting with the hydrolytic lability of the target compound’s esters.
- Heterocyclic Systems: Phenothiazine and pyrimidine cores in analogs improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to purely aliphatic structures.
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